molecular formula C12H20N2O3 B13090751 cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B13090751
M. Wt: 240.30 g/mol
InChI Key: GBUYMNJLJVTOPZ-IUCAKERBSA-N
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Description

cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1251010-54-4) is a high-purity chemical compound offered with a guaranteed purity of 95% to 97% . It is supplied as a protected bicyclic lactam scaffold, which may be of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of fused bicyclic azepanes that have been identified as novel and synthetically accessible scaffolds with potential for exploring new pharmacological activities . While the specific biological mechanism of action for this precise molecule may not be fully established, related N-functionalized bicyclic azepane scaffolds have shown potent activity as inhibitors of monoamine transporters (NET, DAT, SERT) and the σ-1 receptor in research settings, suggesting potential relevance for neuropsychiatric disorders . Its structure features a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate for further synthetic elaboration. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl (3aS,7aS)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-6-8-9(14)4-5-10(15)13-8/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1

InChI Key

GBUYMNJLJVTOPZ-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCC(=O)N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCC(=O)N2

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

Based on recent literature and chemical supplier data, the preparation can be summarized as follows:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 N-Boc Protection Boc2O, DCM, room temperature Formation of N-Boc protected cyclic amine
2 Alkylation/Cyclization tert-butyl 2-bromoacetate, LDA (Lithium diisopropylamide) Formation of tert-butyl ester intermediate
3 Reductive Amination Benzylamine, sodium triacetoxyborohydride, DCE Introduction of amine substituent for ring closure
4 Intramolecular Cyclization Acid or base catalysis, reflux Formation of bicyclic octahydro-pyrrolo[3,2-b]pyridine scaffold
5 Selective Oxidation Electrochemical anodic oxidation or chemical oxidants Introduction of 5-oxo group with regioselectivity
6 Purification Chromatography (e.g., silica gel column) Isolation of cis-tert-butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Research Findings on Preparation Techniques

  • Electrochemical Oxidation: Shono-type anodic oxidation has been highlighted as an effective method to selectively oxidize N-Boc protected cyclic amines to enecarbamates, which can be further transformed into the desired bicyclic ketone structure. This method offers regioselectivity and high yields, minimizing side reactions.

  • Regio- and Stereoselectivity: Studies demonstrate that oxidation of substituted N-carbamates proceeds with high regioselectivity, favoring less hindered positions, and the stereochemistry of the bicyclic product can be controlled by reaction conditions and substrate design.

  • Catalyst and Solvent Effects: Use of mild bases, specific solvents (e.g., dichloromethane, 1,2-dichloroethane), and temperature control are critical to achieving high selectivity for the cis-isomer and preventing isomerization or decomposition.

Summary Table of Key Synthetic Parameters

Parameter Details Impact on Synthesis
Starting Material Saturated cyclic amines (piperidine/pyrrolidine derivatives) Determines ring size and substitution pattern
Protecting Group tert-Butyl carbamate (Boc) Controls nitrogen reactivity and stability
Oxidation Method Electrochemical anodic oxidation or chemical oxidants Regioselective introduction of ketone group
Solvent Dichloromethane (DCM), 1,2-dichloroethane Influences reaction rate and selectivity
Temperature 0 °C to room temperature Affects stereochemical outcome
Purification Silica gel chromatography Ensures isolation of pure cis-isomer
Yield Typically moderate to high (60-90%) Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

Cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound A : (±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate ()
  • CAS No.: Not specified.
  • Molecular Formula : C₁₀H₁₆N₂O₃
  • Molecular Weight : 212.25 g/mol.
  • Key Differences :
    • Substituent : Ethyl ester (position 5) vs. tert-butyl carbamate (position 1).
    • Core Structure : Pyrrolo[3,2-c]pyridine (positional isomer of the target compound).
    • Configuration : Trans vs. cis stereochemistry.
  • Trans-configuration could alter ring puckering and intermolecular interactions in crystal packing .
Compound B : cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (–8)
  • CAS No.: 146231-54-1.
  • Molecular Formula: C₁₂H₁₉NO₃.
  • Molecular Weight : 225.28 g/mol.
  • Key Differences :
    • Core Structure : Cyclopenta[c]pyrrole (5-membered fused ring) vs. pyrrolo[3,2-b]pyridine (6-membered fused ring).
    • Substituents : Similar tert-butyl carbamate group but at position 2.
  • Safety profiles differ: Compound B exhibits acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319), necessitating stringent handling protocols .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) 226.27 212.25 225.28
Core Structure Pyrrolo[3,2-b]pyridine Pyrrolo[3,2-c]pyridine Cyclopenta[c]pyrrole
Boiling Point Not reported Not reported 325.8°C
Hazard Statements Not specified Not reported H302, H315, H319

Key Observations :

  • The tert-butyl group in the target compound and Compound B increases molecular weight marginally compared to Compound A.
  • Compound B’s higher boiling point suggests greater thermal stability, likely due to its smaller, less strained fused-ring system .

Biological Activity

Cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS No. 1932182-85-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₂₀N₂O₃
  • Molecular Weight : 240.30 g/mol
  • InChIKey : GBUYMNJLJVTOPZ-RKDXNWHRSA-N

Pharmacological Profile

Research indicates that compounds similar to cis-tert-butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine derivatives exhibit various biological activities, including analgesic, sedative, and antinociceptive effects. The following sections summarize key findings regarding the biological activity of this compound.

Analgesic Activity

A study focusing on pyrrolo derivatives highlighted their analgesic properties through various animal models. In particular, the compounds demonstrated significant efficacy in the "writhing" test, a common method for assessing pain relief:

CompoundED50 (mg/kg)Comparison with Aspirin
Morphine2.44Higher than aspirin (39.15)
Tested Pyrrolo Derivatives0.4 - 2.80Similar or higher than morphine

These results suggest that the derivatives may possess a unique mechanism of action involving both cyclooxygenase (COX) inhibition and opioid receptor activation at varying doses .

Sedative Effects

In addition to analgesic properties, some studies have reported sedative effects associated with pyrrolo derivatives. For instance, specific compounds inhibited spontaneous locomotor activity in mice significantly:

CompoundLocomotor Activity Inhibition (%)
Tested Pyrrolo DerivativesUp to 70%

This inhibition suggests potential applications in treating anxiety and sleep disorders .

The proposed mechanisms for the biological activity of cis-tert-butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine derivatives include:

  • Opioid Receptor Modulation : Some derivatives have shown affinity for mu-opioid receptors, which are crucial for mediating analgesic effects.
  • COX Inhibition : The ability to inhibit COX enzymes contributes to anti-inflammatory and analgesic properties.
  • Interaction with Neurotransmitter Systems : The sedative effects may be linked to modulation of neurotransmitter levels in the central nervous system.

Study on Analgesic Efficacy

A study published in Molecules explored various pyrrolo derivatives' analgesic efficacy compared to standard analgesics like aspirin and morphine. The findings indicated that certain derivatives exhibited comparable or superior efficacy in pain relief models, suggesting their potential as new analgesics with fewer side effects than traditional opioids .

Sedative Properties Investigation

Another research effort investigated the sedative properties of these compounds using a thiopental sleep test in mice. The results indicated that some derivatives significantly prolonged sleep duration, supporting their potential use as sedatives in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, and how are stereochemical outcomes controlled?

  • Methodological Answer : The compound is typically synthesized via Boc-protection of the pyrrolopyridine core, followed by cyclization and oxidation steps. Stereochemical control is achieved through reaction conditions (e.g., temperature, solvent polarity) and catalytic asymmetric methods. For example, tert-butyl carbamate intermediates are used to stabilize reactive nitrogen centers during ring closure . Purification often involves column chromatography with gradients of ethyl acetate/hexane, monitored by TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry and absence of diastereomers (e.g., coupling constants in NOESY for cis configuration) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C12H19NO3; calc. 225.28 g/mol) .
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 210–260 nm to assess purity (>95% threshold for research use) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on SDS

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. For aerosol generation, use NIOSH-approved P95 respirators .
  • Ventilation : Work in a fume hood to avoid inhalation (acute oral toxicity: OSHA Category 4; respiratory irritation: Category 3) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise in resolving its bicyclic structure?

  • Methodological Answer : SHELXL refinement involves:

  • Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve the fused pyrrolopyridine ring system.
  • Modeling : Assign anisotropic displacement parameters (ADPs) for non-hydrogen atoms; hydrogen atoms are placed geometrically.
  • Challenges : Overlapping electron density in the octahydro ring system may require constraints (e.g., DFIX for bond lengths) or twin refinement for pseudosymmetry. SHELX’s robust weighting scheme (WGHT) minimizes bias from weak data .

Q. What computational strategies are effective in analyzing the compound’s conformational flexibility and its impact on biological activity?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate the compound in explicit solvent (e.g., water or DMSO) using AMBER or CHARMM force fields to assess ring puckering and Boc-group rotation.
  • Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase inhibitors), focusing on hydrogen bonding with the carbonyl group .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics to evaluate electronic effects on reactivity (e.g., oxo-group nucleophilicity) .

Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Compare LD50 values (oral: Category 4; ~300–2000 mg/kg) with in vitro cytotoxicity (IC50) in hepatocyte assays. Discrepancies may arise from metabolic activation (e.g., CYP450-mediated detoxification in vivo) .
  • Species-Specific Factors : Test metabolite profiles in microsomal models (human vs. rodent) to identify interspecies variability .
  • Alternative Assays : Replace animal studies with organ-on-chip systems for respiratory irritation assessment (OECD TG 436) .

Q. What strategies optimize the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Degradation Studies : Accelerated stability testing (40°C/75% RH) monitored by LC-MS to identify hydrolysis products (e.g., tert-butyl alcohol from Boc cleavage) .
  • Storage Recommendations : Lyophilized form stored at –20°C under argon; solutions in anhydrous DMSO (≤1 mM) to prevent moisture ingress .

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